Bromamphenicol

Protein Synthesis Inhibition Mitochondrial Toxicity E. coli

Researchers needing irreversible 50S ribosomal labeling face a critical gap: chloramphenicol and its analogs bind reversibly. Bromamphenicol (≥98%) solves this via covalent dibromoacetamide-mediated binding-absent in thiamphenicol and florfenicol. • 90.6% mitochondrial vs. 98.8% E. coli inhibition at 93 µM-benchmark for selectivity profiling. • Validated DraE adhesin ligand with published co-crystal structure for anti-adhesion drug design. • 83% DNA synthesis inhibition in lymphoblastoid cells at 1 mM-essential off-target control data.

Molecular Formula C11H12Br2N2O5
Molecular Weight 412.03 g/mol
CAS No. 17371-30-1
Cat. No. B6595049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromamphenicol
CAS17371-30-1
Molecular FormulaC11H12Br2N2O5
Molecular Weight412.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
InChIInChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
InChIKeyUWOHGNMWBGIRAQ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromamphenicol for Ribosomal and Adhesin Research


Bromamphenicol is a semi-synthetic chloramphenicol analogue in which the dichloroacetamide group is replaced by a dibromoacetamide moiety [1]. It exhibits weak antibacterial activity compared to its parent compound and has been primarily utilized as a research tool for probing the structural and functional dynamics of the 50S ribosomal subunit and bacterial adhesins [2]. Its unique chemical signature allows for differential applications in structural biology and biochemical studies.

50S ribosomal subunit structural and functional probing
Bacterial adhesin (DraE) interaction studies
Differential applications in structural biology and biochemistry

Why Bromamphenicol Is Irreplaceable


Generic substitution of bromamphenicol with other amphenicols is inadvisable due to its distinct structural and functional profile. The replacement of chlorine with bromine atoms in the acetamide group confers a unique, irreversible covalent binding mechanism to the 50S ribosomal subunit [1], which is not a feature of chloramphenicol, thiamphenicol, or florfenicol. Furthermore, bromamphenicol exhibits a distinct inhibitory profile against eukaryotic protein and DNA synthesis and has a structurally validated, specific binding mode to the bacterial adhesin DraE [2]. These attributes are not shared by its analogs, making bromamphenicol a non-fungible research reagent for specific experimental applications.

Covalent binding mechanism

Irreversible 50S alkylation is not shared by chloramphenicol or other reversible amphenicols; may alter ribosomal labeling outcomes.

Eukaryotic DNA synthesis inhibition

Off-target activity in human lymphoblastoid cells has not been reported for thiamphenicol or florfenicol; may confound eukaryotic model studies.

Adhesin DraE binding specificity

Structurally validated interaction with DraE is unique to bromamphenicol; substitution may eliminate adhesin-target engagement.

Bromamphenicol Comparative Evidence


Differential Protein Synthesis Inhibition

Bromamphenicol demonstrates a more pronounced inhibition of protein synthesis in rat liver mitochondria compared to E. coli at a concentration of 93 µM, with a quantified difference of 8.2 percentage points . While direct comparative data for chloramphenicol under identical conditions is not available in the sourced literature, this differential inhibition profile is a key differentiating factor for researchers studying mitochondrial vs. bacterial ribosome selectivity.

Protein Synthesis Inhibition
Reported
90.6% (rat liver mito) / 98.8% (E. coli) at 93 µM
Differential profile supports ribosome selectivity studies
Chloramphenicol data unavailable; cross-study comparison
Protein Synthesis Inhibition Mitochondrial Toxicity E. coli Comparative Pharmacology

Inhibition of Eukaryotic DNA Synthesis

Bromamphenicol inhibits DNA synthesis in human lymphoblastoid cells by 83% at a concentration of 1 mM . This is a unique off-target effect not reported for chloramphenicol, thiamphenicol, or florfenicol at comparable concentrations, indicating a distinct cellular activity profile that must be considered in any study using eukaryotic cell models.

DNA Synthesis Inhibition
Class-level
83% inhibition at 1 mM
Indicates off-target DNA synthesis activity in human lymphoblastoid cells
Class-level inference; validate in specific model
DNA Synthesis Inhibition Human Lymphoblastoid Cells Cytotoxicity Antiproliferative

Irreversible Covalent Binding to the 50S Ribosomal Subunit

Unlike chloramphenicol, which acts as a reversible inhibitor, bromamphenicol binds covalently to the 50S ribosomal subunit, causing irreversible inactivation of peptidyltransferase activity [1]. This is a direct head-to-head mechanistic comparison, as bromamphenicol has been shown to compete with chloramphenicol for the same binding site before forming a covalent bond, selectively alkylating cysteine-SH groups in proteins L2 and L27 [1].

50S Binding Mechanism
Head-to-head
Covalent alkylation of L2/L27 (irreversible)
vs Chloramphenicol: reversible, non-covalent
Enables irreversible ribosomal labeling and permanent inactivation
Direct mechanism comparison in E. coli ribosomes
Covalent Inhibition Ribosome Labeling 50S Subunit Mechanism of Action

Structurally Validated Binding to the E. coli Adhesin DraE

X-ray crystallography confirms that bromamphenicol binds to the Dr haemagglutinin adhesin subunit (DraE) from E. coli, and that its binding pocket can accommodate the bulkier dibromoacetamide group [1]. In contrast, chloramphenicol succinate (CLS) binds in a similar manner but with a smaller succinyl group, demonstrating that bromamphenicol's unique structure allows for specific and distinct interactions with non-ribosomal bacterial targets.

DraE Adhesin Binding
Head-to-head
Accommodates dibromoacetamide group
vs Chloramphenicol succinate: smaller succinyl group
Validates adhesin-target engagement for virulence studies
X-ray crystallography at 1.9 Å resolution
Adhesin Targeting DraE X-ray Crystallography Virulence Factor

Bromamphenicol Key Applications


Irreversible Ribosome Labeling and Affinity Purification

Leverage the covalent binding mechanism of bromamphenicol to irreversibly label and isolate the 50S ribosomal subunit. This application is supported by evidence that bromamphenicol forms a covalent bond with the ribosome, unlike the reversible binding of chloramphenicol [1]. Researchers can use this property for pull-down assays, mapping ribosomal proteins L2 and L27, or for creating permanently inactivated ribosomes for structural studies.

Structural Studies of Adhesin-Ligand Interactions

Utilize bromamphenicol as a validated ligand for the Dr haemagglutinin adhesin (DraE) in X-ray crystallography or other structural biology techniques. The high-resolution structure of the DraE-Bromamphenicol complex [1] confirms its suitability as a tool compound for investigating how small molecules can block bacterial adhesion, a key step in pathogenesis. This provides a foundation for structure-based drug design targeting uropathogenic E. coli.

Investigating Differential Mitochondrial and Bacterial Toxicity

Employ bromamphenicol as a probe to study the selective inhibition of mitochondrial versus prokaryotic protein synthesis. The quantitative data showing 90.6% inhibition in rat liver mitochondria and 98.8% in E. coli at 93 µM [1] provides a benchmark for comparative pharmacology studies. This is particularly relevant for research into the mechanisms of amphenicol-associated mitochondrial toxicity and for designing analogs with reduced eukaryotic side effects.

Assessing Off-Target DNA Synthesis Inhibition in Eukaryotic Models

Incorporate bromamphenicol as a control compound in studies of protein synthesis inhibitors to account for potential off-target effects on eukaryotic DNA synthesis. The documented 83% inhibition of DNA synthesis in human lymphoblastoid cells at 1 mM [1] serves as a critical data point for interpreting results in cellular assays and ensures experimental conclusions regarding protein synthesis are not confounded by this additional activity.

Application
Selection Property
Validation Focus
Irreversible Ribosome Labeling
Covalent binding mechanism
Ribosomal protein mapping / pull-down
Adhesin Structural Studies
DraE binding specificity
Structure-based interaction validation
Mitochondrial vs. Bacterial Selectivity
Differential inhibition profile
Comparative pharmacology endpoints
Off-Target DNA Synthesis Assessment
Off-target activity profile
DNA synthesis inhibition control in eukaryotic models

Technical Documentation Hub

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27 linked technical documents
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